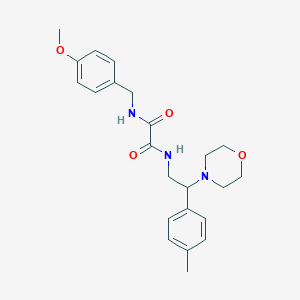

N1-(4-methoxybenzyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-N'-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O4/c1-17-3-7-19(8-4-17)21(26-11-13-30-14-12-26)16-25-23(28)22(27)24-15-18-5-9-20(29-2)10-6-18/h3-10,21H,11-16H2,1-2H3,(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUFMBSBCZDAZPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)OC)N3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

Oxalyl chloride undergoes nucleophilic acyl substitution with primary amines. For unsymmetrical oxalamides, a stepwise protocol is employed:

- First Amidation : Reacting oxalyl chloride with 4-methoxybenzylamine in anhydrous dichloromethane at 0–5°C forms the monoamide intermediate, N-(4-methoxybenzyl)oxalyl chloride.

- Second Amidation : The intermediate reacts with 2-morpholino-2-(p-tolyl)ethylamine in the presence of a base (e.g., triethylamine) to yield the target compound.

Optimization Parameters

Critical factors influencing yield and purity include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C (Step 1); 25°C (Step 2) | Prevents oligomerization |

| Solvent | Anhydrous CH₂Cl₂ | Minimizes hydrolysis |

| Molar Ratio (Amine:Oxalyl Chloride) | 1:1.05 (Step 1); 1:1.1 (Step 2) | Ensures complete conversion |

| Purification | Column chromatography (SiO₂, ethyl acetate/hexane) | Removes unreacted amines |

Isolated yields typically range from 65–78%. Side products include bis-aminated byproducts (5–12%) and hydrolyzed oxalic acid (<3%).

Ruthenium-Catalyzed Dehydrogenative Coupling

A sustainable alternative leverages ruthenium pincer complexes to catalyze acceptorless dehydrogenative coupling (ADC) of ethylene glycol with amines. While originally designed for symmetrical oxalamides, recent adaptations enable unsymmetrical synthesis.

Reaction Design

- Substrate Preparation : Ethylene glycol and a mixture of 4-methoxybenzylamine and 2-morpholino-2-(p-tolyl)ethylamine are combined in toluene.

- Catalytic System : 1 mol% Ru-MACHO-BH ([(RuCl(CO)H)(PNP)]) and 2 equiv. KOtBu.

- Conditions : Reflux at 110°C for 24 hours under N₂, producing H₂ gas as the sole byproduct.

Key Findings

- Yield : 58–62% for unsymmetrical oxalamides, lower than symmetrical analogs (85–96%).

- Selectivity : Competitive formation of symmetrical byproducts (N1,N2-bis(4-methoxybenzyl)oxalamide: 15–20%; N1,N2-bis(2-morpholino-2-(p-tolyl)ethyl)oxalamide: 10–12%).

- Mechanistic Insight : NMR studies suggest ethylene glycol dehydrogenates to glycolaldehyde, which undergoes nucleophilic attack by amines to form α-hydroxyamide intermediates. Subsequent ADC forms the oxalamide backbone.

One-Pot Synthesis via Triple C–X Bond Cleavage

A novel method reported in 2024 employs dichloroacetamide and CBr₄ in a basic aqueous medium. This approach avoids pre-functionalized oxalic acid derivatives.

Procedure

Advantages and Limitations

- Yield : 72–80% with >90% purity after recrystallization.

- Atom Economy : 85% (vs. 68% for stepwise amidation).

- Byproducts : Brominated intermediates (<5%) and dimeric species (<8%).

- Mechanism : Base-mediated cleavage of CCl₂Br generates reactive carbonyl species, which couple with amines via nucleophilic acyl substitution.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Environmental Impact | Scalability |

|---|---|---|---|---|

| Stepwise Amidation | 65–78 | 95–98 | Moderate (toxic solvents) | Industrial |

| Ruthenium ADC | 58–62 | 85–90 | Low (H₂ byproduct) | Lab-scale |

| One-Pot C–X Cleavage | 72–80 | 90–95 | Low (aqueous medium) | Pilot-scale |

Industrial-Scale Considerations

For kilogram-scale production, the stepwise amidation method remains dominant due to established infrastructure. Key adaptations include:

Chemical Reactions Analysis

Types of Reactions

N1-(4-methoxybenzyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N1-(4-methoxybenzyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(4-methoxybenzyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Oxalamide derivatives exhibit diverse biological activities influenced by their substituents. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparison of Oxalamide Derivatives

Key Comparative Insights

Substituent-Driven Activity: Flavor Modulation: S336’s pyridin-2-yl and dimethoxybenzyl groups are critical for TAS1R1/TAS1R3 receptor activation . The target compound’s morpholino and p-tolyl groups may shift activity toward enzyme inhibition (e.g., cytochrome P450 or stearoyl-CoA desaturase) due to increased lipophilicity and altered hydrogen-bonding capacity . Toxicity and Metabolism: S336 and analogs are metabolized via hydrolytic cleavage of the oxalamide bond, with high NOELs (100 mg/kg bw/day) due to rapid excretion . The target compound’s morpholino group could introduce alternative metabolic pathways, necessitating specific toxicological evaluation.

Synthetic Considerations: Yields for oxalamide derivatives range from 35% (Compound 17) to 68% (Compound 80), influenced by steric and electronic effects of substituents .

Regulatory Status :

- S336 has global regulatory approval as a flavoring agent . The target compound’s safety profile remains unverified, though structurally related oxalamides are considered low-risk if metabolized similarly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.